S 8921
Description
Contextualizing Bile Acid Enterohepatic Circulation and its Physiological Significance
Bile acids are synthesized in the liver from cholesterol. elsevier.es They are then conjugated with either glycine (B1666218) or taurine, increasing their solubility, before being secreted into the bile. elsevier.esnih.gov Bile is stored and concentrated in the gallbladder and released into the duodenum following a meal to aid in the digestion and absorption of dietary fats and fat-soluble vitamins. elsevier.esnih.gov
The majority of bile acids are not excreted but are efficiently reabsorbed, primarily in the terminal ileum, and returned to the liver via the portal vein. nih.govnih.govnih.gov This recycling process, the enterohepatic circulation, ensures a continuous supply of bile acids for digestion and minimizes the de novo synthesis required by the liver. nih.govwjgnet.com Approximately 95% of conjugated bile acids are reabsorbed in the terminal ileum. nih.govnih.gov A small fraction may be passively absorbed in the proximal small intestine and colon, and some are deconjugated and metabolized by gut bacteria in the colon before passive reabsorption or excretion in feces. nih.gov The efficiency of this circulation is vital for maintaining the bile acid pool and regulating cholesterol metabolism. nih.govnih.govwjgnet.com Impairing the enterohepatic circulation can decrease cholesterol levels as the liver increases cholesterol utilization for bile acid synthesis to compensate for the loss. nih.gov
The Role of the Ileal Apical Sodium-Dependent Bile Acid Transporter (ASBT/IBAT/SLC10A2) in Bile Acid Reabsorption
The primary mechanism for the active reabsorption of conjugated bile acids in the terminal ileum is mediated by the ileal apical sodium-dependent bile acid transporter. nih.govnih.gov This transporter is known by several names, including ASBT (Apical Sodium-Dependent Bile Acid Transporter), IBAT (Ileal Bile Acid Transporter), and its gene symbol SLC10A2. nih.govuniprot.orgsolvobiotech.comdrugbank.com ASBT is a sodium-dependent uptake transporter located on the brush border membrane of ileal enterocytes. solvobiotech.comuniprot.orgnih.gov It plays a critical role in the efficient reclamation of bile acids from the intestinal lumen, acting as the initial step in their return to the liver via the portal circulation. solvobiotech.comdrugbank.com
ASBT transports various conjugated and unconjugated bile acids, such as cholate (B1235396) and taurocholate. uniprot.orgdrugbank.com Its high capacity and efficiency are reflected in the minimal loss of bile acids in feces daily, typically less than 0.5 g in humans. nih.govnih.gov ASBT is also expressed in other tissues, including the proximal renal tubules, where it may play a role in conserving bile acids that have undergone glomerular filtration. solvobiotech.comuniprot.org
Dysfunction or inhibition of ASBT can lead to increased bile acid concentrations in the colon, potentially causing bile acid diarrhea. nih.govsolvobiotech.com Genetic mutations in the SLC10A2 gene can cause primary bile acid malabsorption, a rare disorder characterized by chronic diarrhea and interruption of the enterohepatic circulation. uniprot.orgsolvobiotech.com
S-8921 as a Research Probe and Investigative Tool in Enterohepatic Studies
S-8921 has been utilized in research as a specific inhibitor of the ileal apical sodium-dependent bile acid transporter (ASBT/IBAT/SLC10A2). medchemexpress.com By inhibiting ASBT, S-8921 disrupts the active reabsorption of bile acids in the ileum, leading to increased fecal excretion of bile acids. nih.govahajournals.orgahajournals.org This interruption of the enterohepatic circulation has significant downstream effects on bile acid homeostasis and cholesterol metabolism, making S-8921 a valuable tool for investigating these pathways.
Studies using S-8921 have helped researchers understand the physiological consequences of reduced bile acid return to the liver. For instance, inhibiting ASBT with S-8921 has been shown to increase hepatic bile acid synthesis, likely as a compensatory mechanism due to the reduced negative feedback normally exerted by recirculating bile acids on the liver enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. ahajournals.orgahajournals.orgscispace.com This increased synthesis consumes hepatic cholesterol. Furthermore, ASBT inhibition can lead to increased expression of hepatic low-density lipoprotein receptors (LDLR), which promotes the uptake of LDL cholesterol from the bloodstream. ahajournals.orgahajournals.org
These effects highlight how S-8921, as an ASBT inhibitor, serves as a pharmacological probe to dissect the complex interplay between intestinal bile acid transport, hepatic bile acid synthesis, and cholesterol metabolism. Research using S-8921 has provided insights into how modulating ASBT activity can influence systemic lipid profiles. nih.govahajournals.orgahajournals.org
Historical Development and Initial Characterization of S-8921 (Shionogi & Company)
S-8921 was developed by Shionogi & Company. ahajournals.orgnih.govresearchgate.net It was characterized as a novel inhibitor of the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2). researchgate.netresearchgate.net Initial research focused on its potential to decrease serum cholesterol levels by inhibiting intestinal bile acid reabsorption. nih.govnih.gov
Early studies in animal models, such as hamsters and rats, demonstrated that S-8921 administration led to a decrease in serum cholesterol and an increase in fecal bile acid excretion, consistent with its mechanism of inhibiting ileal bile acid absorption. nih.govmedchemexpress.com Further studies in rabbits investigated the impact of S-8921-mediated IBAT inhibition on serum cholesterol and the development of atherosclerosis. ahajournals.orgahajournals.org
Research into the metabolism of S-8921 revealed that its glucuronide conjugate, S-8921G, is a significantly more potent inhibitor of human ASBT than the parent compound. researchgate.netresearchgate.netnih.gov This finding indicated that the metabolic conversion of S-8921 contributes significantly to its inhibitory activity on ASBT in vivo. researchgate.netresearchgate.net
While S-8921 was investigated for its potential therapeutic applications, its primary relevance in the context of this article is its historical role as one of the early, characterized inhibitors of ASBT used to elucidate the physiological consequences of modulating this transporter's activity in the enterohepatic circulation. nih.govnih.govnih.gov
Detailed research findings from animal studies using S-8921 illustrate its effects on bile acid and cholesterol metabolism. For example, a study in heterozygous Watanabe heritable hyperlipidemic rabbits showed that dietary administration of S-8921 at concentrations of 0.01% to 0.1% for 1 to 2 weeks decreased serum total cholesterol concentrations by 29% to 37% and increased fecal excretion of measured bile acids by 60% to 180% compared to control rabbits. ahajournals.orgahajournals.org
| Animal Model (Rabbit) | S-8921 Concentration (% in diet) | Duration (weeks) | Change in Serum Total Cholesterol (%) | Increase in Fecal Bile Acid Excretion (%) |
| Heterozygous WHHL | 0.01 | 1-2 | ↓ 29-37 | ↑ 60-180 |
| Heterozygous WHHL | 0.1 | 1-2 | ↓ 29-37 | ↑ 60-180 |
Note: Data extracted from research findings on S-8921 in rabbits. ahajournals.orgahajournals.org This table is a static representation of data that could be presented interactively in a digital format.
Another study in rats demonstrated that oral administration of S-8921 dose-dependently decreased plasma cholesterol levels and inhibited the active absorption of taurocholic acid (TCA) and glycocholic acid (GCA) from the ileum. nih.gov In rat ileal brush-border membrane vesicles, S-8921 inhibited the sodium-dependent uptake of TCA with an IC50 of 2.1 µM, demonstrating its direct inhibitory effect on the transporter. nih.gov
| Compound | ASBT Inhibition (IC50 or Ki) | Notes |
| S-8921 | IC50 = 2.1 µM (rat ASBT) | Inhibits sodium-dependent uptake of TCA in rat ileal vesicles. nih.gov |
| S-8921 | IC50 = 66 ± 8 µM (human ASBT) | Inhibits uptake velocity of [3H] taurocholate in IBAT-COS cells. medchemexpress.com |
| S-8921G | Ki = 18 nM (human ASBT) | Glucuronide conjugate is significantly more potent. researchgate.netnih.gov |
Note: Data compiled from research findings on S-8921 and S-8921G. nih.govmedchemexpress.comresearchgate.netnih.gov This table is a static representation of data that could be presented interactively in a digital format.
These findings underscore the utility of S-8921 as a research tool for probing the physiological significance of ASBT in bile acid reabsorption and its impact on systemic lipid metabolism.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-(3,4-dimethoxyphenyl)-3-(3-ethylpentanoyl)-4-hydroxy-6,7,8-trimethoxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O9/c1-9-16(10-2)13-19(31)25-26(30(33)39-8)23(17-11-12-20(34-3)21(14-17)35-4)24-18(27(25)32)15-22(36-5)28(37-6)29(24)38-7/h11-12,14-16,32H,9-10,13H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQEIIPZKQCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(=O)C1=C(C2=CC(=C(C(=C2C(=C1C(=O)OC)C3=CC(=C(C=C3)OC)OC)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164724 | |
| Record name | S 8921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151165-96-7 | |
| Record name | S 8921 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151165967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S 8921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-8921 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VG5BXF86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of S 8921 Action
Direct Inhibition of Apical Sodium-Dependent Bile Acid Transporter (ASBT)
S-8921 directly interacts with and inhibits the function of the ASBT protein. This inhibition reduces the capacity of ileal enterocytes to take up bile acids from the intestinal lumen, thereby limiting their return to the liver via the portal circulation. ahajournals.orgnih.gov
Characterization of Inhibition Kinetics: Competitive and Non-Competitive Aspects
Studies investigating the inhibitory effects of S-8921 on ASBT have characterized its inhibition kinetics. Research using COS7 cells expressing hamster IBAT demonstrated that S-8921 inhibits the uptake of [³H] taurocholate in a dose-dependent manner. researchgate.net Kinetic analysis of this inhibition by 100 µM S-8921 revealed a mixed type of inhibition, exhibiting both competitive and non-competitive aspects. researchgate.net This suggests that S-8921 may interact with the ASBT transporter at the substrate binding site (competitive) as well as at a separate site or induce a conformational change that affects transport activity (non-competitive).
Selectivity Profile Against Other Luminal Transporters (e.g., Na+-dependent D-glucose and L-alanine uptake)
While the provided search results specifically highlight S-8921's inhibitory effect on ASBT and its impact on bile acid transport, detailed information regarding its selectivity profile against other luminal transporters, such as those responsible for Na+-dependent D-glucose and L-alanine uptake, was not explicitly found within the search snippets. However, the focus of S-8921 as an "ileal Na+/bile acid cotransporter (IBAT) inhibitor" strongly implies a degree of selectivity towards this specific transporter involved in bile acid reabsorption. medchemexpress.com ASBT is distinct from transporters like SGLT1 (sodium-glucose cotransporter 1) which handles glucose uptake, and amino acid transporters. ontosight.airesearchgate.net The mechanism of ASBT involves the cotransport of bile acids with sodium ions, a mechanism shared by other SLC10 family members but distinct from the transport mechanisms of glucose or alanine (B10760859) transporters. nih.govontosight.ai
Concentration-Dependent Inhibition of Bile Acid Uptake (e.g., [3H] Taurocholate) in Cellular Models
S-8921 has been shown to inhibit the uptake velocity of [³H] taurocholate in a concentration-dependent manner in cellular models expressing ASBT. In IBAT-COS cells, S-8921 inhibited the uptake velocity of 60 µM [³H] taurocholate with an IC₅₀ value of 66 ± 8 µM. medchemexpress.comresearchgate.net This indicates that as the concentration of S-8921 increases, the uptake of taurocholate by ASBT is progressively reduced.
Concentration-Dependent Inhibition of [³H] Taurocholate Uptake by S-8921
| Substrate Concentration ([³H] Taurocholate) | Inhibitor (S-8921) Concentration | IC₅₀ Value | Cellular Model |
| 60 µM | Dose-dependent | 66 ± 8 µM | IBAT-COS cells |
Data compiled from search results. medchemexpress.comresearchgate.net
Interestingly, the glucuronidated form of S-8921 has been reported to be significantly more potent, exhibiting a Ki value of 18 nM for human ASBT compared to 109 µM for the parent compound. nih.gov This represents a substantial increase in inhibitory potency, approximately 6000-fold. nih.gov
Consequences of ASBT Inhibition on Bile Acid Flux Across the Intestinal Epithelium
Inhibiting ASBT with compounds like S-8921 disrupts the efficient reabsorption of bile acids in the terminal ileum. ahajournals.orgnih.govontosight.ai Normally, the majority of bile acids secreted into the intestine are actively transported back into the enterocytes by ASBT and then exported into the portal circulation via basolateral transporters like OSTα-OSTβ. nih.govresearchgate.net When ASBT is inhibited, a larger proportion of bile acids remains in the intestinal lumen and is subsequently excreted in the feces. medchemexpress.comahajournals.org This increased fecal excretion of bile acids is a direct consequence of reduced active reabsorption across the intestinal epithelium. medchemexpress.comahajournals.orgahajournals.org
Downstream Regulatory Pathways Modulated by Altered Bile Acid Return to the Liver (e.g., FXR-mediated feedback)
The reduced return of bile acids to the liver due to ASBT inhibition triggers a series of downstream regulatory events aimed at maintaining bile acid homeostasis. A key player in this feedback loop is the farnesoid X receptor (FXR), a nuclear receptor that acts as a bile acid sensor and is highly expressed in the liver and intestine. umaryland.edunih.govoup.comectorbio.com
Decreased bile acid levels returning to the liver lead to reduced activation of hepatic FXR. umaryland.eduectorbio.com Since hepatic FXR typically represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, reduced FXR activation results in increased CYP7A1 activity and consequently increased de novo bile acid synthesis in the liver. ahajournals.orgnih.govoup.comectorbio.comresearchgate.net This compensatory mechanism helps to replenish the depleted bile acid pool. ahajournals.orgumaryland.edu
In the intestine, bile acids also activate FXR, which in turn can modulate the expression of intestinal bile acid transporters. umaryland.eduectorbio.com Intestinal FXR activation induces the expression of the ileal bile acid binding protein (IBABP) and can repress ASBT expression, although the regulation of human ASBT by bile acids via FXR appears to be complex and may involve the short heterodimer partner (SHP) and RAR/RXR. researchgate.netoup.comectorbio.com The reduced intestinal bile acid concentration resulting from ASBT inhibition is expected to decrease intestinal FXR activation, potentially influencing the expression of these transporters and other FXR-regulated genes like FGF19 (or FGF15 in rodents). umaryland.edunih.govectorbio.comnih.gov FGF19/15 is secreted from the ileum upon FXR activation and acts on the liver to repress CYP7A1 expression. nih.govectorbio.comnih.gov Therefore, ASBT inhibition, by reducing intestinal bile acid levels, can lead to decreased FGF19/15 production, further contributing to the upregulation of hepatic bile acid synthesis. umaryland.eduectorbio.comnih.gov
Studies with S-8921 have demonstrated these downstream effects. Administration of S-8921 in rabbits led to increased activities of liver microsomal cholesterol 7α-hydroxylase and HMG-CoA reductase, suggesting compensatory alterations in cholesterol metabolism and bile acid synthesis. ahajournals.orgahajournals.org This aligns with the expected consequences of interrupting enterohepatic circulation via ASBT inhibition. ahajournals.org
Summary of Downstream Regulatory Modulation by Altered Bile Acid Return
| Pathway/Factor | Change Due to Reduced Bile Acid Return (ASBT Inhibition) | Consequence |
| Hepatic FXR Activation | Decreased | Reduced repression of CYP7A1 |
| Hepatic CYP7A1 Activity | Increased | Increased de novo bile acid synthesis |
| Intestinal FXR Activation | Decreased | Potential modulation of intestinal transporters (e.g., ASBT, IBABP, OSTα/β) |
| Intestinal FGF19/15 Production | Decreased | Reduced repression of hepatic CYP7A1 |
| Liver Cholesterol 7α-Hydroxylase | Increased Activity | Enhanced conversion of cholesterol to bile acids |
| Liver HMG-CoA Reductase | Increased Activity | Increased cholesterol synthesis (compensatory) |
Metabolic Transformations and Bioactivation of S 8921
Glucuronidation as a Critical Metabolic Pathway for S-8921
Glucuronidation, a major phase II metabolic pathway, involves the conjugation of a compound with glucuronic acid, typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. helsinki.fifrontiersin.org This process generally increases the hydrophilicity of a compound, facilitating its excretion. helsinki.fifrontiersin.orgresearchgate.net For S-8921, glucuronidation is a critical step that leads to the formation of a pharmacologically active metabolite. nih.govuni.lunih.gov
Identification and Structural Characterization of S-8921 Glucuronide (S-8921G)
The primary metabolite of S-8921 identified in biological systems is its glucuronide conjugate, referred to as S-8921G. nih.govuni.lunih.gov This metabolite is formed by the enzymatic addition of a glucuronic acid moiety to the S-8921 structure. While the precise structural details of S-8921G's conjugation site are not explicitly detailed in the provided snippets, the formation of a glucuronide conjugate indicates the attachment of glucuronic acid to a suitable functional group on the S-8921 molecule, likely a hydroxyl group given the presence of a hydroxyl at the 4-position of the naphthoate core. nih.govmedkoo.com
Role of UDP-Glucuronosyltransferase (UGT) Isoforms, particularly UGT1A, in S-8921 Biotransformation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for catalyzing glucuronidation. helsinki.fifrontiersin.org The UGT1A and UGT2B families are particularly active in xenobiotic biotransformation and are expressed in various tissues, including the liver and intestinal tract. helsinki.fifrontiersin.orgnih.gov Research indicates that UGT1A isoforms play a critical role in the biotransformation of S-8921 to S-8921G. nih.govuni.luscite.airesearchgate.net Studies using Gunn rats, which are deficient in UGT1A activity, showed that S-8921G was undetectable in both plasma and bile specimens after S-8921 administration. nih.govuni.luscite.airesearchgate.net This finding strongly suggests that UGT1A isoforms are essential for the formation of S-8921G. nih.govuni.luscite.airesearchgate.net While UGT1A4 is known to be involved in N-glucuronidation of certain compounds, the specific UGT1A isoform(s) responsible for glucuronidating S-8921 (an O-glucuronidation based on its structure) are primarily indicated to be within the UGT1A family based on the Gunn rat model. nih.govuni.luscite.airesearchgate.nethyphadiscovery.com
Enhanced Potency of S-8921G Against Human ASBT Compared to the Parent Compound
A significant finding regarding the metabolism of S-8921 is the enhanced potency of its glucuronide metabolite, S-8921G, against human ASBT. nih.govuni.luscite.aiuni-freiburg.de In vitro inhibition studies have demonstrated that S-8921G is a substantially more potent inhibitor of human ASBT compared to the parent compound, S-8921. nih.govuni.luscite.aiuni-freiburg.de Specifically, S-8921G was found to be approximately 6000-fold more potent than S-8921 in inhibiting human ASBT. nih.govuni.luscite.aiuni-freiburg.de The inhibition constant (Ki) for S-8921G against human ASBT was reported as 18 nM, while that for S-8921 was 109 µM. nih.govuni.luscite.aiuni-freiburg.de This bioactivation through glucuronidation highlights the importance of S-8921G in mediating the pharmacological effects attributed to S-8921. nih.govuni.luscite.ai
Here is a table summarizing the relative potency:
| Compound | Target | Inhibition Constant (Ki) | Relative Potency (vs. S-8921) |
| S-8921 | Human ASBT | 109 µM | 1x |
| S-8921G | Human ASBT | 18 nM | ~6000x |
Disposition and Excretion Pathways of S-8921 and its Metabolites in Preclinical Models
Studies in preclinical models, such as rats, have provided insights into the disposition and excretion of S-8921 and its metabolite, S-8921G. nih.govuni.luscite.ai Following administration, both the parent compound and its glucuronide metabolite are detected in various biological fluids and tissues, with S-8921G often present at higher concentrations than S-8921. nih.govuni.luscite.ai
Detection and Relative Concentrations of S-8921 and S-8921G in Portal Plasma and Intestinal Lumen
After oral administration of S-8921 in normal rats, S-8921G was detected in both portal plasma and the intestinal lumen (specifically, the jejunum loop). nih.govuni.luscite.airesearchgate.net The plasma concentration of S-8921G was observed to be higher than that of the parent compound, S-8921, after single oral administration in normal rats. nih.govuni.luscite.airesearchgate.net In the rat jejunum loop, S-8921G was also detected, indicating its presence in the intestinal lumen. nih.govuni.luscite.airesearchgate.net
Biliary Excretion Profile of S-8921G
Biliary excretion is a significant elimination pathway for S-8921G. nih.govuni.luscite.ai Studies in rats have shown that S-8921G is excreted into the bile. nih.govuni.luscite.airesearchgate.net Following oral administration of S-8921, approximately 13% of the dose was excreted as S-8921G in the bile of normal rats. nih.govuni.luscite.airesearchgate.net Furthermore, when S-8921 was administered into the jejunum loop of rats, the cumulative amount of S-8921G recovered in the bile was approximately 5-fold greater than the amount detected in the jejunum loop, suggesting significant transport of S-8921G from the intestinal lumen or portal circulation into the bile. nih.govuni.luscite.airesearchgate.net The transport of S-8921G into hepatocytes was found to be saturable and involved both sodium-dependent and -independent systems, and was inhibited by organic anions such as bromosulfophthalein, estrone (B1671321) 3-sulfate, and taurocholic acid. nih.govuni.luscite.airesearchgate.net Multidrug resistance-associated protein 2 (MRP2) has been suggested to be responsible for the secretion of S-8921G into the intestinal lumen and bile, while organic anion transporting polypeptides (OATP) 1B1 and OATP1B3 may contribute to its hepatic uptake. nih.gov
Here is a table summarizing the detection and relative amounts in rat preclinical models:
| Compartment | Compound | Detection | Relative Amount (vs. Intestinal Lumen) |
| Portal Plasma | S-8921 | Detected | Not specified relative to lumen |
| Portal Plasma | S-8921G | Detected | Higher concentration than S-8921 |
| Intestinal Lumen | S-8921G | Detected | 1x |
| Bile | S-8921G | Detected | ~5x greater than lumen |
Investigation of Transporter-Mediated Uptake of S-8921G by Hepatocytes
The disposition of S-8921G, the glucuronide conjugate of S-8921, involves transporter-mediated processes, particularly its uptake into hepatocytes. Studies investigating the uptake of S-8921G by human cryopreserved hepatocytes have shown the process to be saturable and sodium-independent. nih.gov In freshly prepared rat hepatocytes, the uptake of S-8921G was also found to be saturable, involving both sodium-dependent and sodium-independent systems. uni.lunih.gov
Organic anion transporters (OATs and OATPs) play a significant role in mediating the uptake of glucuronide conjugates into the liver. researchgate.netfrontiersin.org Specific investigations into the hepatic uptake of S-8921G have identified the involvement of organic anion transporting polypeptides (OATPs). nih.govuni.lu OATP1B1- and OATP1B3-expressing cells exhibited saturable accumulation of S-8921G. nih.gov The uptake by these transporters showed K(m) values of 1.9 µM. nih.gov
Comparison of protein expression in cDNA transfectants and hepatocytes suggests that OATP1B1 and OATP1B3 are major contributors to the hepatic uptake of S-8921G. nih.gov Their estimated contributions to hepatic uptake were approximately 63% for OATP1B1 and 35% for OATP1B3. nih.gov The Na+-taurocholate cotransporting polypeptide (NTCP), another hepatic uptake transporter, showed a smaller contribution, estimated at 2.6%. nih.gov The uptake of S-8921G by hepatocytes was inhibited by various organic anions, including bromosulfophthalein, estrone 3-sulfate, and taurocholic acid, further supporting the involvement of organic anion transporters. uni.lunih.gov While MRP2 is involved in the secretion of S-8921G into bile and the intestinal lumen, OATP1B1 and OATP1B3 are primarily responsible for its uptake into the liver. nih.gov
Mechanistic Implications of Glucuronidation for S-8921's Overall Pharmacological Activity
Glucuronidation is a key metabolic pathway for S-8921, and this conjugation has profound mechanistic implications for its pharmacological activity. uni.lunih.gov While glucuronidation is often associated with detoxification and increased excretion, in the case of S-8921, it represents a bioactivation process. helsinki.firesearchgate.net The glucuronide conjugate, S-8921G, is a significantly more potent inhibitor of the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) compared to the parent compound, S-8921. nih.govuni.lunih.govhelsinki.finih.govresearchgate.net
In vitro studies have demonstrated that glucuronidation converts S-8921 to a compound with approximately 6000-fold greater inhibitory potency against human ASBT. uni.lunih.govhelsinki.firesearchgate.net The inhibition constant (Kᵢ) for S-8921G against human ASBT was reported as 18 nM, whereas the Kᵢ for unconjugated S-8921 was 109 µM. uni.lunih.govhelsinki.firesearchgate.net
This substantial increase in potency means that S-8921G is the primary mediator of the hypocholesterolemic effect observed with S-8921 administration. nih.govuni.lunih.gov Studies in rats, including those using Gunn rats which are deficient in UDP glucuronosyltransferase-1A activity, have confirmed the critical role of glucuronidation. uni.lunih.gov In normal rats, oral administration of S-8921 led to detectable plasma concentrations of S-8921G, and both S-8921 and S-8921G reduced serum non-high-density lipoprotein cholesterol. uni.lunih.gov However, in Gunn rats, S-8921G was undetectable after S-8921 administration, and only direct administration of S-8921G resulted in a significant reduction in serum non-high-density lipoprotein cholesterol. uni.lunih.gov This research highlights that the conversion of S-8921 to its more potent glucuronide metabolite by UDP glucuronosyltransferase-1 isoforms is essential for its pharmacological action. uni.lunih.gov
Preclinical Pharmacological Investigations of S 8921 in Animal Models
Effects on Hepatic Cholesterol Metabolism and Synthesis Pathways
Inhibition of IBAT by S-8921 disrupts the enterohepatic circulation of bile acids, leading to decreased return of bile acids to the liver. This reduction in hepatic bile acid levels triggers compensatory mechanisms in the liver to maintain bile acid homeostasis and cholesterol metabolism ahajournals.orgahajournals.org.
Modulation of Cholesterol 7α-Hydroxylase (CYP7A1) Activity
Cholesterol 7α-hydroxylase (CYP7A1) is the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol in the liver uniprot.orgresearchgate.netnih.gov. Studies have shown that S-8921 treatment leads to an increase in hepatic cholesterol 7α-hydroxylase activity in animal models ahajournals.orgahajournals.orgnih.gov. For instance, in heterozygous WHHL rabbits, administration of S-8921 for two weeks resulted in a significant increase in liver microsomal cholesterol 7α-hydroxylase activity ahajournals.orgahajournals.org. This upregulation of CYP7A1 activity is a physiological response to the reduced return of bile acids to the liver, promoting increased conversion of cholesterol into bile acids to replenish the depleted pool ahajournals.orgahajournals.org. Data from studies in heterozygous WHHL rabbits demonstrated increases in CYP7A1 activity ranging from 75% to 84% with S-8921 treatment ahajournals.orgnih.gov.
Regulation of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase Activity
3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, responsible for endogenous cholesterol synthesis in the liver nih.govnih.gov. Inhibition of IBAT by S-8921 and the subsequent increase in bile acid synthesis lead to increased utilization of hepatic cholesterol. This depletion of the hepatic cholesterol pool triggers an upregulation of HMG-CoA reductase activity as a compensatory mechanism to increase cholesterol synthesis ahajournals.orgahajournals.org. Preclinical investigations in heterozygous WHHL rabbits treated with S-8921 showed a notable increase in liver microsomal HMG-CoA reductase activity ahajournals.orgahajournals.org. The reported increases in HMG-CoA reductase activity in these studies ranged from 84% to 89% with S-8921 treatment ahajournals.orgnih.gov.
Induction of Hepatic Low-Density Lipoprotein Receptor (LDLR) Expression
The hepatic low-density lipoprotein receptor (LDLR) plays a crucial role in clearing LDL cholesterol from the bloodstream researchgate.netfrontiersin.org. Reduced hepatic cholesterol levels resulting from increased bile acid synthesis and cholesterol utilization lead to an upregulation of hepatic LDLR expression ahajournals.orgahajournals.orgnih.gov. This increased expression of LDLR enhances the uptake of LDL particles by the liver, contributing to a reduction in serum cholesterol levels ahajournals.orgahajournals.orgnih.gov. Studies in normal New Zealand White rabbits demonstrated increased expression of hepatic LDLR mRNA after treatment with S-8921 ahajournals.orgahajournals.orgnih.gov. This induction of LDLR expression is a key mechanism by which S-8921 lowers serum cholesterol, similar to the effects observed with other hypocholesterolemic agents like HMG-CoA reductase inhibitors and bile acid sequestrants ahajournals.orgahajournals.org.
Impact on Systemic and Fecal Bile Acid Excretion and Pool Dynamics
S-8921, as an IBAT inhibitor, primarily targets the reabsorption of bile acids in the terminal ileum, significantly impacting the enterohepatic circulation and leading to alterations in systemic and fecal bile acid dynamics ahajournals.orgnih.govnih.govnih.gov.
Increased Fecal Excretion of Measured Bile Acids
Inhibition of IBAT by S-8921 reduces the efficient reabsorption of bile acids from the intestine, leading to a greater proportion of bile acids remaining in the intestinal lumen and subsequently being excreted in the feces ahajournals.orgahajournals.orgnih.govmedchemexpress.comnih.gov. This increase in fecal bile acid excretion is a direct consequence of interrupting the enterohepatic circulation ahajournals.orgahajournals.orgnih.gov. Studies in heterozygous WHHL rabbits treated with S-8921 showed a significant increase in the fecal excretion of measured bile acids ahajournals.orgahajournals.orgnih.gov. The increase in fecal bile acid excretion ranged from 60% to 180% compared to control animals ahajournals.orgnih.gov. Similar observations of increased fecal bile acid excretion have been reported in hamsters treated with S-8921 medchemexpress.comnih.gov.
Anti-Atherosclerotic Potential in Established Animal Models
Studies in established animal models have demonstrated the anti-atherosclerotic potential of S-8921, primarily through its impact on cholesterol levels and arterial plaque formation.
Reduction of Aortic Cholesterol Content
Administration of S-8921 has been shown to inhibit the accumulation of cholesterol in the aortic arch in cholesterol-fed New Zealand White (NZW) rabbits. ahajournals.orgahajournals.org This effect is considered a key indicator of reduced atherosclerotic burden in this model. ahajournals.orgahajournals.org
Suppression of Diet-Induced Atherosclerosis Development
S-8921 treatment has been observed to suppress the development of hypercholesterolemia and reduce the severity of atherosclerosis in animal models fed high-cholesterol diets. In cholesterol-fed NZW rabbits, S-8921 treatment for 10 weeks dose-dependently inhibited the development of hypercholesterolemia. ahajournals.orgahajournals.org Furthermore, it reduced the severity of coronary atherosclerosis in these rabbits, with the improvement in coronary arteries being more pronounced than in the aorta. ahajournals.org Heterozygous Watanabe heritable hyperlipidemic (WHHL) rabbits treated with S-8921 also showed inhibited accumulation of cholesterol in the aortic arch and reduced severity of coronary atherosclerosis. karger.com
Experimental Animal Model Systems Utilized for Efficacy and Mechanistic Studies
A range of animal models has been employed to investigate the efficacy and underlying mechanisms of S-8921.
Rodent Models (Hamsters, Rats, Mice) for Lipid Metabolism Investigations
Rodent models, including hamsters and rats, have been utilized to study the effects of S-8921 on lipid metabolism. S-8921 has been shown to decrease serum cholesterol concentrations in normal hamsters that were not loaded with cholesterol and bile acid. nih.govmedchemexpress.com This decrease was dose-dependent and accompanied by increased fecal excretion of bile acids. nih.govmedchemexpress.com In diet-induced hypercholesterolemic rats, oral administration of S-8921 dose- and time-dependently decreased plasma cholesterol levels. nih.gov Studies in rats using the dual-isotope plasma ratio method indicated that S-8921 inhibits cholesterol absorption from the intestine and enhances its elimination. nih.gov The in situ loop method in rats further demonstrated that S-8921 inhibits the active absorption of taurocholic acid and glycocholic acid from the ileum. nih.gov While mice are commonly used in lipid metabolism and atherosclerosis research labanimal.co.krmdpi.combiocytogen.com, the primary rodent studies specifically detailed for S-8921 in the provided sources focus on rats and hamsters for lipid metabolism effects.
Table 1: Effects of S-8921 on Serum Cholesterol and Fecal Bile Acids in Hamsters nih.govmedchemexpress.com
| S-8921 Concentration in Diet (%) | Serum Cholesterol Change (%) | Fecal Bile Acid Excretion Change (%) |
| 0.001 | Dose-dependent decrease | - |
| 0.003 | Dose-dependent decrease | - |
| 0.01 | Dose-dependent decrease | Increased |
| 0.03 | Dose-dependent decrease | Increased |
| 0.1 | Dose-dependent decrease | Increased, especially at higher doses |
Table 2: Effects of S-8921 on Plasma Cholesterol in Diet-Induced Hypercholesterolemic Rats nih.gov
| S-8921 Daily Dose (mg/kg) | Plasma Cholesterol Change (after 2 weeks) |
| 0.1 | Dose- and time-dependent decrease |
| 1 | Dose- and time-dependent decrease |
| 10 | Dose- and time-dependent decrease |
Specialized Models: Watanabe Heritable Hyperlipidemic (WHHL) Rabbits for Atherosclerosis Research
Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for human familial hypercholesterolemia due to a deficiency in LDL receptors, have been extensively used to evaluate S-8921's anti-atherosclerotic properties. ahajournals.orgahajournals.orgkarger.comcarfil.euakita-u.ac.jpnih.govkobe-u.ac.jpkobe-u.ac.jp These rabbits exhibit hypercholesterolemia and develop atherosclerotic lesions similar to those in humans. carfil.euakita-u.ac.jpnih.gov Studies in heterozygous WHHL rabbits demonstrated that S-8921 administration decreased serum cholesterol concentrations and increased fecal excretion of bile acids, confirming its ability to inhibit IBAT in this model. ahajournals.orgahajournals.org Treatment with S-8921 in cholesterol-fed NZW rabbits, which are sometimes used in comparison to WHHL rabbits for atherosclerosis studies nih.gov, also showed inhibition of atherosclerosis development. ahajournals.orgahajournals.org
Table 3: Effects of S-8921 on Serum Cholesterol and Fecal Bile Acids in Heterozygous WHHL Rabbits ahajournals.orgahajournals.org
| S-8921 Concentration in Diet (%) | Duration (weeks) | Serum Total Cholesterol Decrease (%) (vs control) | Fecal Measured Bile Acids Increase (%) (vs control) |
| 0.01 | 1 to 2 | 29 to 37 | 60 to 180 |
| 0.1 | 1 to 2 | 29 to 37 | 60 to 180 |
Genetic Knockout Models: Gunn Rats (UGT1A-deficient) for Metabolic Pathway Elucidation
Gunn rats, which have a genetic deficiency in UDP-glucuronosyltransferase 1A1 (UGT1A1) and serve as a model for inherited unconjugated hyperbilirubinemia researchgate.netnih.gov, have been used in studies involving S-8921. These studies have provided insights into the metabolic fate of S-8921, particularly its glucuronidation. It has been observed that S-8921 is glucuronidated in vivo, and this modification can significantly impact the potency of the compound as an IBAT inhibitor. researchgate.net Studies in hypercholesterolemic Gunn rats have examined the effects of both S-8921 and its glucuronidated form (S-8921G) on serum non-HDL cholesterol, highlighting the role of glucuronidation in its activity. researchgate.net
Comparative Analysis with Other Asbt/ibat Inhibitors
Structural Classification of ASBT Inhibitors: S-8921 as a Naphthol Derivative
ASBT inhibitors can be broadly classified into different structural categories. S-8921 is characterized as a naphthol derivative. google.comresearchgate.netscispace.com This structural class is distinct from other groups of ASBT inhibitors.
Comparison with Dimeric Bile Acid Analogues (e.g., S-0960)
Dimeric bile acid analogues, such as S-0960, represent another class of ASBT inhibitors. scispace.comresearchgate.net These compounds are designed to mimic the structure of natural bile acids. In contrast, S-8921, as a naphthol derivative, possesses a different core chemical structure. google.comresearchgate.netscispace.com
Comparison with Benzothiazepine (B8601423) Derivatives (e.g., 264W94, SC-435)
Benzothiazepine derivatives, including 264W94 and SC-435, constitute a separate structural class of ASBT inhibitors. scispace.comresearchgate.netnih.gov These compounds feature a benzothiazepine ring system as a key component of their structure. S-8921's naphthol core distinguishes it structurally from these benzothiazepine-based inhibitors. google.comresearchgate.netscispace.com SC-435 is described as an orally effective ASBT inhibitor that can alter hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations. medchemexpress.commedchemexpress.com 264W94 is also noted as a potent IBAT inhibitor and a cholesterol-lowering agent. medchemexpress.com
Comparison with Quinolone Derivatives (e.g., R-146224)
Quinolone derivatives, such as R-146224, represent yet another class of ASBT inhibitors. google.com These inhibitors contain a quinolone core structure. S-8921's naphthol structure is structurally distinct from these quinolone-based compounds. google.comresearchgate.netscispace.com R-146224 has been described as a potent inhibitor of human ASBT in vitro and shown to reduce plasma non-HDL cholesterol in animal models. nih.gov
Comparative Potency and Selectivity Profiles in in vitro and in vivo Systems Across Different Inhibitor Classes
The potency and selectivity of ASBT inhibitors vary across different structural classes and even among compounds within the same class. S-8921 has been characterized for its interaction with ASBT, showing a certain potency in inhibiting sodium-dependent taurocholate uptake in rat ileal brush-border membrane vesicles with an IC50 of 2.1 µM. nih.gov Interestingly, in vivo glucuronidation of S-8921 to S-8921G significantly increases its potency as an inhibitor of human ASBT, with the glucuronidated form being approximately 6000-fold more potent (Ki = 18 nM for S-8921G versus 109 µM for S-8921). researchgate.netnih.govdntb.gov.ua
In comparison, R-146224, a quinolone derivative, has been reported to potently inhibit human ASBT with an IC50 of approximately 23 nM. nih.gov 264W94, a benzothiazepine derivative, has been described as a competitive inhibitor of murine ASBT. scispace.com SC-435 is also noted as a potent ASBT inhibitor. scispace.commedchemexpress.com
Studies have indicated that ASBT generally has a more restricted ability to interact with cholephilic compounds and drugs compared to the related liver transporter NTCP. nih.gov While ASBT primarily transports bile acids, NTCP can also transport other compounds like estrone-3-sulfate and rosuvastatin. nih.gov The selectivity of ASBT inhibitors for ASBT over other transporters is a crucial aspect of their pharmacological profile.
Here is a table summarizing some comparative potency data:
| Compound | Structural Class | Target Species | Assay Type | Potency Metric (IC50 or Ki) | Value | Reference |
| S-8921 | Naphthol Derivative | Rat | Ileal brush-border membrane vesicles (TCA uptake) | IC50 | 2.1 µM | nih.gov |
| S-8921 | Naphthol Derivative | Human | In vitro (ASBT inhibition) | Ki | 109 µM | researchgate.netnih.gov |
| S-8921G | Glucuronidated S-8921 | Human | In vitro (ASBT inhibition) | Ki | 18 nM | researchgate.netnih.gov |
| R-146224 | Quinolone Derivative | Human | In vitro (ASBT inhibition) | IC50 | ~23 nM | nih.gov |
| 264W94 | Benzothiazepine Derivative | Murine | In vitro (ASBT inhibition) | Competitive inhibitor | Not specified | scispace.com |
| SC-435 | Benzothiazepine Derivative | - | In vitro (ASBT inhibition) | Potent inhibitor | Not specified | scispace.commedchemexpress.com |
Differential Effects on Bile Acid and Lipid Homeostasis Among Diverse Inhibitor Structures
Inhibition of ASBT disrupts the enterohepatic circulation of bile acids, leading to increased fecal bile acid excretion. karger.comahajournals.orgnih.gov This reduction in the return of bile acids to the liver triggers compensatory mechanisms, including increased hepatic bile acid synthesis from cholesterol, mediated by the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. ahajournals.orgnih.govnih.gov This increased conversion of cholesterol into bile acids contributes to a reduction in serum cholesterol levels. karger.comahajournals.orgnih.gov
Studies with S-8921 in animal models have demonstrated its ability to decrease serum cholesterol levels and prevent atherosclerosis. ahajournals.orgnih.gov In hypercholesterolemic rats, S-8921 dose-dependently decreased plasma cholesterol and inhibited intestinal cholesterol absorption while enhancing its elimination. nih.gov It also increased hepatic LDLR expression and liver microsomal cholesterol 7α-hydroxylase and HMG-CoA reductase activities in rabbits. ahajournals.orgnih.gov The glucuronidated metabolite, S-8921G, was found to be particularly effective in reducing serum non-HDL cholesterol in hypercholesterolemic rats. researchgate.net
Other ASBT inhibitors have also shown effects on lipid homeostasis. SC-435 has been shown to lower plasma low-density lipoprotein-cholesterol concentrations in guinea pigs and reduce liver and brain damage in mouse models of liver failure. medchemexpress.commedchemexpress.com 264W94 has been noted for its antilipemic action. medchemexpress.com These differential effects likely stem from variations in the extent and specificity of ASBT inhibition, as well as potential off-target effects or differences in pharmacokinetic profiles among the diverse inhibitor structures.
Rationale for Targeting ASBT in Modulating Bile Acid-Related Physiological Processes
Targeting ASBT offers a compelling strategy for modulating bile acid-related physiological processes due to its pivotal role in the enterohepatic circulation. researchgate.netmedchemexpress.compatsnap.com By inhibiting ASBT, the reabsorption of bile acids from the intestine is reduced, leading to several downstream effects. karger.comscispace.com
Furthermore, the interruption of enterohepatic circulation and the subsequent increase in hepatic bile acid synthesis can lead to increased utilization of cholesterol, thereby lowering plasma cholesterol levels, particularly LDL cholesterol. karger.comahajournals.orgnih.gov This makes ASBT inhibitors attractive candidates for treating hypercholesterolemia and preventing atherosclerosis. ahajournals.orgnih.gov
Beyond lipid metabolism, modulating bile acid levels through ASBT inhibition can influence other physiological processes. Increased bile acid concentration in the distal ileum and colon can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose homeostasis, suggesting a potential role for ASBT inhibitors in the management of type 2 diabetes. medchemexpress.comacs.orgumaryland.edu
ASBT is predominantly expressed in the terminal ileum, making it a suitable target for developing locally acting inhibitors with minimal systemic exposure, which could potentially reduce the risk of systemic side effects. researchgate.netmedchemexpress.com However, some ASBT inhibitors may have systemic activity and distribute to other ASBT-expressing organs like the kidneys and liver. gubra.dk
Computational and Structural Biology Approaches in S 8921 Research
Pharmacophore Modeling for ASBT Inhibition
Pharmacophore modeling has been employed to define the key structural features necessary for a molecule to inhibit ASBT. A qualitative pharmacophore model for ASBT inhibition was developed using a set of potent compounds identified from initial screening. researchgate.netnih.gov This model was subsequently used to search chemical databases for potential ASBT inhibitors. researchgate.netnih.gov Furthermore, a quantitative pharmacophore was developed. researchgate.netnih.gov This quantitative model was described as consisting of specific features, including one hydrogen bond acceptor, three hydrophobic features, and five excluded volumes. researchgate.netnih.gov These pharmacophore models provide a spatial arrangement of chemical features hypothesized to be essential for binding to the ASBT protein.
Quantitative Structure-Activity Relationship (QSAR) Analysis of S-8921 and Related Compounds
Quantitative Structure-Activity Relationship (QSAR) analysis has been utilized to build predictive models for ASBT inhibition based on the chemical structures of compounds. A 3D-QSAR model was developed using a set of 38 molecules, incorporating their biological activity (Ki values) against ASBT. researchgate.netnih.gov In addition to 3D-QSAR, a Bayesian modeling approach using 2D descriptors was also employed. researchgate.netnih.gov These computational models were developed to determine the relationship between the structural properties of the molecules and their inhibitory potency against ASBT. The models were validated using external test sets and demonstrated good predictability in classifying compounds as potent or nonpotent ASBT inhibitors. researchgate.netnih.gov The Bayesian model was noted for its ability to correctly rank the most active compounds. researchgate.netnih.gov S-8921 is relevant in the context of these QSAR studies focused on ASBT inhibition. scispace.com
Investigation of Structure-Binding Activity Relationships (SBAR) for ASBT Ligands
Investigations into Structure-Binding Activity Relationships (SBAR) for ASBT ligands have been conducted to understand how modifications to chemical structures influence their binding affinity and inhibitory activity at the transporter site. These studies aim to elucidate which parts of a molecule are critical for interacting with ASBT. SBARs for ASBT have been described previously, with models often developed based on data from bile acid analogs or novel inhibitors. nih.gov S-8921, as a known ASBT inhibitor, is a relevant compound in the broader context of understanding the SBAR of molecules that interact with this transporter. nih.gov
Molecular Dynamics Simulations to Elucidate Inhibitor-Transporter Interactions (if reported)
While molecular dynamics simulations are a powerful tool for studying the dynamic interactions between inhibitors and their target proteins, including transporters, specific reports detailing molecular dynamics simulations to elucidate the interaction of S-8921 with ASBT were not found within the scope of the provided search results. Although molecular dynamics simulations have been applied in studies of other transporters and protein-ligand interactions genecards.orgmdpi.comnih.gov, and are listed as a related service in some databases medchemexpress.commedchemexpress.com, direct findings from such simulations specifically for S-8921 binding to ASBT were not available in the retrieved information.
Advanced Methodologies and Experimental Systems for S 8921 Studies
in vitro Cell Culture Models for ASBT Activity Assessment
Cell culture models expressing the ASBT transporter are fundamental tools for evaluating the direct inhibitory activity of compounds like S-8921 on bile acid uptake. These models allow for controlled experiments to determine potency and explore the kinetics of inhibition.
Use of IBAT-COS Cells for Bile Acid Uptake Assays
IBAT-COS cells, which are COS-7 cells constitutively expressing the hamster IBAT gene, have been utilized to assess the inhibitory effect of S-8921 on bile acid uptake medchemexpress.comnih.gov. In these assays, the uptake velocity of radiolabeled taurocholate, a common bile acid substrate, is measured in the presence of varying concentrations of S-8921 medchemexpress.comnih.gov.
Detailed Research Findings: Studies using IBAT-COS cells have shown that S-8921 dose-dependently inhibits the uptake of [³H] taurocholate. The IC₅₀ value for S-8921 against 60 µM [³H] taurocholate uptake in IBAT-COS cells was reported as 66 ± 8 µM medchemexpress.comnih.gov. Kinetic analysis further indicated that the inhibition by 100 µM of S-8921 was a mixture of competitive and non-competitive types nih.gov.
Application of ASBT-MDCK Monolayers and HEK293T Cells for Inhibition Studies
ASBT-MDCK monolayers and HEK293T cells are also employed to study ASBT inhibition nih.govahajournals.orgwikipedia.orgiarc.frscispace.comgoogleapis.comeurofinsdiscovery.comumaryland.edunih.govresearchgate.netbioivt.com. MDCK (Madin-Darby Canine Kidney) cells, when polarized and expressing ASBT, form monolayers that mimic the intestinal epithelium, allowing for the study of directional transport and inhibition scispace.comnih.govbioivt.com. HEK293T cells, often used for transient or stable expression of transporters, provide a convenient system for uptake assays eurofinsdiscovery.comumaryland.eduresearchgate.net.
Detailed Research Findings: ASBT-MDCK monolayers have been used to evaluate the inhibition of taurocholate uptake by potential ASBT inhibitors, including in the context of screening FDA-approved drugs nih.govresearchgate.net. These studies typically involve measuring the uptake of radiolabeled taurocholate in the presence or absence of the inhibitor nih.gov. HEK293T cells expressing human ASBT have been used in functional cell-based assays to determine the inhibitory potency of compounds by measuring the reduction of radiolabeled taurocholate uptake eurofinsdiscovery.com.
Use of Radiolabeled Substrates (e.g., [³H] Taurocholate, [³H] Glycocholate) for Transport Assays
Radiolabeled bile acids, such as [³H] taurocholate and [³H] glycocholate, are essential tools for quantifying bile acid transport in both in vitro and in vivo settings nih.govahajournals.orgnih.govwikipedia.orgnih.govnih.govf1000research.comfrontiersin.orgoncotarget.com. These isotopes allow for the sensitive and specific measurement of bile acid uptake by cells or tissues.
In in vitro cell culture models, radiolabeled substrates are added to the culture medium, and the accumulation of radioactivity within the cells over time is measured to determine the rate of uptake medchemexpress.comnih.govnih.govf1000research.comoncotarget.com. Inhibition studies involve performing these uptake assays in the presence of varying concentrations of S-8921 to determine its effect on transport velocity and calculate inhibition constants (IC₅₀ or Ki) medchemexpress.comnih.govnih.gov.
In in vivo studies, radiolabeled bile acids can be administered to animals to track their absorption, distribution, metabolism, and excretion nih.gov. This allows researchers to assess the impact of S-8921 on intestinal bile acid absorption and enterohepatic circulation nih.gov.
Detailed Research Findings: Studies with S-8921 have frequently used [³H] taurocholate to demonstrate its inhibition of Na+-dependent taurocholate uptake in cell lines expressing ASBT medchemexpress.comahajournals.orgnih.gov. The in situ loop method (discussed below) also utilizes radiolabeled taurocholic acid (TCA) and glycocholic acid (GCA) to assess regional intestinal absorption nih.gov.
Specialized in vivo Techniques for Intestinal Absorption and Metabolism Studies
in situ Loop Method for Regional Intestinal Absorption Assessment
The in situ loop method is an experimental technique used to assess regional intestinal absorption nih.govekb.egjrespharm.com. This method involves isolating a segment of the intestine in a living animal, perfusing it with a solution containing the substance of interest (such as radiolabeled bile acids), and measuring the disappearance of the substance from the perfusate or its appearance in the intestinal tissue or blood nih.govekb.eg.
Detailed Research Findings: Using the in situ loop method in rats, it was shown that S-8921 clearly inhibits the active absorption of taurocholic acid (TCA) and glycocholic acid (GCA) from the ileum nih.gov. This method also demonstrated that S-8921 does not inhibit the absorption of cholesterol or the passive absorption of cholic acid from the jejunum nih.gov.
Dual-Isotope Plasma Ratio Method for Cholesterol Absorption Quantification
The dual-isotope plasma ratio method is a technique used to quantify intestinal cholesterol absorption nih.govgoogle.comhelsinki.fimdpi.com. This method typically involves administering two different isotopes of cholesterol: one intravenously (to measure systemic cholesterol metabolism) and one orally (to measure absorbed dietary and endogenous cholesterol) nih.govgoogle.comhelsinki.fi. By measuring the ratio of the two isotopes in plasma after a certain period, the fractional absorption of cholesterol can be calculated nih.govgoogle.comhelsinki.fi.
Detailed Research Findings: Results obtained using the dual-isotope plasma ratio method have indicated that S-8921 inhibits cholesterol absorption from the intestine and enhances its elimination from the body in rats nih.gov. This finding supports the proposed mechanism by which S-8921, by inhibiting bile acid reabsorption, affects cholesterol metabolism nih.gov.
Biochemical Assays for Hepatic Enzyme Activities (e.g., Cholesterol 7α-hydroxylase, HMG-CoA Reductase)
Studies investigating the effects of S-8921 on hepatic cholesterol metabolism have utilized biochemical assays to measure the activity of key liver microsomal enzymes. Two primary enzymes of interest are cholesterol 7α-hydroxylase (CYP7A1) and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase ahajournals.orgahajournals.org. Cholesterol 7α-hydroxylase is the rate-limiting enzyme in the classical pathway of bile acid synthesis, while HMG-CoA reductase is the rate-limiting enzyme in cholesterol synthesis ahajournals.org.
Experimental methodologies involved administering S-8921 to animal models, such as rabbits, through dietary incorporation ahajournals.orgahajournals.org. Following treatment, liver microsomes were prepared to assess enzyme activities ahajournals.org. The activity of cholesterol 7α-hydroxylase in microsomes was typically measured using methods such as high-performance liquid chromatography (HPLC) ahajournals.org. HMG-CoA reductase activity was determined using established biochemical protocols ahajournals.org.
Research findings indicate that treatment with S-8921 leads to increased activity of both cholesterol 7α-hydroxylase and HMG-CoA reductase in liver microsomes ahajournals.orgahajournals.org. In studies with heterozygous Watanabe heritable hyperlipidemic (WHHL) rabbits, S-8921 administered in the diet for two weeks resulted in significant increases in the activities of these enzymes ahajournals.org. Specifically, liver microsomal cholesterol 7α-hydroxylase activity was increased by 75% to 84%, and HMG-CoA reductase activity was increased by 84% to 89% with S-8921 treatment ahajournals.orgahajournals.org. These increases suggest compensatory alterations in hepatic cholesterol metabolism in response to S-8921 administration ahajournals.org.
The following table summarizes representative findings on the effects of S-8921 on hepatic enzyme activities:
| Enzyme | S-8921 Treatment (Dietary Concentration) | Observed Change in Activity (vs. Control) | Animal Model | Reference |
| Cholesterol 7α-hydroxylase | 0.01% and 0.1% | Increased by 75% to 84% | Heterozygous WHHL Rabbit | ahajournals.orgahajournals.org |
| HMG-CoA Reductase | 0.01% and 0.1% | Increased by 84% to 89% | Heterozygous WHHL Rabbit | ahajournals.orgahajournals.org |
These biochemical assays provide crucial insights into how S-8921 influences key enzymatic steps in hepatic cholesterol synthesis and catabolism, highlighting its impact on liver cholesterol metabolism ahajournals.orgahajournals.org.
Molecular Biology Techniques for Gene Expression Analysis (e.g., LDLR mRNA expression)
Molecular biology techniques are essential for understanding the mechanisms by which S-8921 affects gene expression related to cholesterol homeostasis in the liver. A primary focus has been the analysis of the expression of the low-density lipoprotein receptor (LDLR) gene ahajournals.orgahajournals.org. Hepatic LDLR activity is a major determinant of serum cholesterol levels, and its upregulation can contribute to reduced serum cholesterol ahajournals.org.
Studies have employed techniques such as Northern blot analysis to assess hepatic LDLR mRNA expression in response to S-8921 treatment ahajournals.orgahajournals.org. This technique involves isolating total cytoplasmic RNA from liver tissue, separating it by gel electrophoresis, transferring it to a membrane, and hybridizing it with a labeled probe specific for LDLR mRNA ahajournals.org. Densitometric analysis is then used to quantify the levels of LDLR mRNA relative to a housekeeping gene, such as GAPDH ahajournals.org.
Research findings demonstrate that S-8921 treatment leads to increased hepatic LDLR expression ahajournals.orgahajournals.org. In studies with normal New Zealand White rabbits, administration of S-8921 (0.1% in the diet) for two weeks resulted in increased hepatic low density lipoprotein receptor expression, as assessed by Northern blot analysis ahajournals.org. Quantitative analysis revealed that the amount of liver mRNA for the LDLR was increased 1.7-fold by S-8921 treatment compared to control ahajournals.org. Densitometric analysis showed a significantly higher ratio of LDLR mRNA to GAPDH mRNA in the S-8921-treated group compared to the control group (0.907±0.077 vs. 0.522±0.072, P<0.05) ahajournals.org.
The following table summarizes representative findings on the effects of S-8921 on hepatic LDLR mRNA expression:
| Gene | S-8921 Treatment (Dietary Concentration) | Observed Change in mRNA Expression (vs. Control) | Technique | Animal Model | Reference |
| LDLR | 0.1% | 1.7-fold increase | Northern Blot Analysis | Normal NZW Rabbit | ahajournals.org |
| LDLR | 0.1% | Significantly higher LDLR/GAPDH ratio | Northern Blot Analysis | Normal NZW Rabbit | ahajournals.org |
These molecular biology techniques and the resulting data provide evidence that S-8921 upregulates hepatic LDLR gene expression, contributing to its effects on cholesterol metabolism ahajournals.orgahajournals.org.
Research Directions and Broader Implications for Bile Acid Transport Modulation
Mechanistic Understanding of Unintended Biological Consequences of ASBT Inhibition
Inhibiting ASBT alters the normal flow of bile acids, leading to increased concentrations of bile acids in the lower parts of the intestine, particularly the colon. Understanding the downstream effects of this altered distribution is a key area of research.
Increasing the load of bile acids in the colon is a direct consequence of inhibiting ASBT-mediated reabsorption in the ileum cancerbiomed.org. This elevated colonic bile acid concentration can have several biological implications. Bile acids in the colon can interact with various receptors, including TGR5, which is expressed on enteroendocrine cells and can influence the secretion of gut hormones like GLP-1 e-dmj.orgmdpi.comgoogle.com. The increased presence of bile acids in the colon also affects the gut microbiota composition and activity frontiersin.orgamegroups.org.
The altered bile acid pool reaching the colon can significantly impact the colonic environment and the metabolism of bile acids by gut bacteria nih.govfrontiersin.org. Gut microbiota are responsible for converting primary bile acids (synthesized in the liver) into secondary bile acids through processes like deconjugation and 7α-dehydroxylation frontiersin.orgwikipedia.org. An increased supply of primary bile acids to the colon due to ASBT inhibition can lead to altered profiles of secondary bile acids frontiersin.orgwikipedia.org. These changes in the secondary bile acid composition can have further effects on host physiology, including interactions with nuclear receptors like FXR and GPCRs like TGR5, influencing metabolic pathways and potentially contributing to either beneficial or adverse effects e-dmj.orgmdpi.comfrontiersin.org.
Increased Colonic Bile Acid Load and its Biological Implications
Potential for ASBT Inhibitors in Modulating Metabolic Pathways Beyond Cholesterol (e.g., glucose, lipids)
Beyond their established hypocholesterolemic effects, ASBT inhibitors are being investigated for their potential to modulate other metabolic pathways, particularly those related to glucose and lipid metabolism uni-freiburg.deuni-freiburg.de. Bile acids themselves act as signaling molecules that regulate glucose and lipid homeostasis through the activation of nuclear receptors like FXR and TGR5 e-dmj.orgmdpi.comfrontiersin.org. By altering the enterohepatic circulation of bile acids, ASBT inhibitors can influence the systemic levels and tissue distribution of different bile acid species, thereby indirectly affecting these metabolic pathways frontiersin.orge-dmj.orgahajournals.org. Research suggests that modulating bile acid signaling through ASBT inhibition may improve glucose control and influence lipid profiles beyond just cholesterol frontiersin.orgamegroups.orgahajournals.org.
Investigation of Species-Specific Differences in ASBT Inhibition, Metabolism, and Disposition of S-8921
Data on the disposition and metabolism of S-8921 in rats and dogs:
| Species | Dose (mg/kg) | Administration Route | Apparent Absorption Ratio (%) | Elimination Half-life (h) | Main Excretion Route | Major Metabolite in Bile |
| Rat | 1-25 | Oral (MC suspension) | ~14 (at 5 mg/kg) | 38-41 | Feces (98%) | Glucuronide |
| Rat | - | Intravenous | - | - | Bile (88%) | Glucuronide |
| Dog | 5 | Oral (MC suspension) | 4.6 | 169 | Feces (94.6%) | Not specified in abstract |
Future Research in Novel ASBT Inhibitor Design and Structure-Activity Relationship Optimization
Future research directions include the design of novel ASBT inhibitors and the optimization of their structure-activity relationships (SAR) to improve potency, selectivity, and pharmacokinetic properties e-dmj.org. Understanding the structural features of S-8921 and other ASBT inhibitors that contribute to their binding and inhibitory activity is essential for developing new compounds with enhanced therapeutic profiles scispace.comnih.gov. This involves detailed studies of the interaction between inhibitors and the ASBT protein, utilizing techniques such as in vitro uptake assays and computational modeling medchemexpress.comscispace.comnih.gov. The goal is to design inhibitors that effectively block ileal bile acid reabsorption while minimizing potential off-target effects and optimizing absorption, distribution, metabolism, and excretion characteristics researchgate.netmedchemexpress.com.
Q & A
How should researchers design experiments to investigate the mechanism of action of S-8921 while minimizing bias?
Answer:
Experimental design must include a priori hypotheses, clearly defined independent/dependent variables, and controls for confounding factors. For pharmacological studies, use randomized allocation of treatment groups, blinding protocols, and validated assays (e.g., enzyme inhibition assays or receptor-binding studies). Ensure sample sizes are justified via power analysis to detect clinically meaningful effect sizes . For in vivo studies, document animal models, dosing regimens, and ethical approvals. Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework to reduce publication bias .
What advanced methodologies can resolve contradictions in S-8921 efficacy data across different experimental models?
Answer:
Contradictions often arise from model-specific variables (e.g., cell line genetic backgrounds or in vivo metabolic differences). Address this by:
- Cross-validation : Replicate findings in orthogonal assays (e.g., in vitro cytotoxicity + in vivo tumor regression models) .
- Meta-analysis : Pool data from independent studies to identify trends, using statistical tools like random-effects models to account for heterogeneity .
- Mechanistic studies : Use knockout models or siRNA silencing to isolate pathways affected by S-8921. For example, if S-8921 shows variable efficacy in cancer models, test its interaction with tumor microenvironment factors like hypoxia .
How can researchers formulate hypothesis-driven research questions for studying S-8921’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Answer:
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Determine if resources exist for LC-MS/MS pharmacokinetic profiling and tissue distribution studies.
- Novel : Identify gaps (e.g., "Does S-8921’s metabolite M1 contribute to efficacy in hepatic tissues?").
- Relevant : Link questions to clinical applications (e.g., optimizing dosing intervals). Use PICO (Population, Intervention, Comparison, Outcome) for clinical trials: "In adults with Stage III melanoma (P), does S-8921 + pembrolizumab (I) vs. pembrolizumab alone (C) improve progression-free survival (O)?" .
What steps ensure reproducibility in S-8921 synthesis and characterization studies?
Answer:
- Synthesis protocols : Report reaction conditions (temperature, solvents, catalysts), purification methods (HPLC gradients), and yield calculations. For novel compounds, provide NMR, HRMS, and elemental analysis data .
- Batch documentation : Track synthetic batches with unique identifiers and storage conditions.
- Independent replication : Collaborate with third-party labs to validate synthesis and bioactivity. Publish negative results to mitigate selective reporting .
How should researchers statistically analyze dose-response data for S-8921 to account for non-linear dynamics?
Answer:
- Model selection : Use non-linear regression (e.g., Hill equation) to estimate EC₅₀ and efficacy plateaus. Compare models (e.g., log-logistic vs. Emax) via Akaike Information Criterion (AIC) .
- Outlier handling : Predefine exclusion criteria (e.g., >3 SD from mean) and use robust statistical methods (e.g., Huber regression).
- Multiplicity adjustments : For multi-dose studies, apply Bonferroni or false discovery rate (FDR) corrections to avoid Type I errors .
What criteria should guide literature reviews for contextualizing S-8921 within existing therapeutic landscapes?
Answer:
- Search strategy : Use Boolean operators (e.g., "S-8921 AND (cancer OR inflammation)") across PubMed, Scopus, and preprint servers. Include grey literature for unpublished trials .
- Critical appraisal : Assess bias via tools like ROBINS-I for non-randomized studies. Prioritize high-impact journals with rigorous peer review.
- Synthesis : Map S-8921’s molecular targets against pathways in databases like KEGG or Reactome to identify understudied interactions .
How can researchers address ethical challenges in S-8921 clinical trials involving vulnerable populations?
Answer:
- Informed consent : Design multilingual, literacy-adjusted consent forms. Use interactive digital platforms for participant education.
- Data safety monitoring boards (DSMBs) : Implement interim analyses to detect adverse events early.
- Post-trial access : Plan for continued S-8921 access in placebo groups if efficacy is proven, as per WHO guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
